N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through a series of condensation reactions involving aminopyrazoles and β-diketones . The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Scientific Research Applications
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Dinaciclib: A known CDK inhibitor with potent anticancer activity.
Ibrutinib: Another CDK inhibitor used in cancer therapy.
Roscovitine: A compound with similar enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C17H22N8 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N8/c1-3-18-17-20-13(2)12-16(22-17)24-10-8-23(9-11-24)14-5-7-25-15(21-14)4-6-19-25/h4-7,12H,3,8-11H2,1-2H3,(H,18,20,22) |
InChI Key |
ZOPPYRXIOJBGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)C |
Origin of Product |
United States |
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